molecular formula C9H9Cl2NO2 B7842875 2-[(2,4-Dichlorophenyl)methylazaniumyl]acetate

2-[(2,4-Dichlorophenyl)methylazaniumyl]acetate

Cat. No.: B7842875
M. Wt: 234.08 g/mol
InChI Key: NMMRCGLFNFEBJC-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorophenyl)methylazaniumyl]acetate is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a dichlorophenyl group attached to an azaniumyl group, which is further linked to an acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dichlorophenyl)methylazaniumyl]acetate typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, to facilitate the formation of the azaniumyl group. The reaction mixture is then subjected to heating and stirring to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve higher yields and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorophenyl)methylazaniumyl]acetate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can lead to the formation of reduced forms of the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: : Various electrophiles and nucleophiles can be employed to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of the original compound.

Scientific Research Applications

2-[(2,4-Dichlorophenyl)methylazaniumyl]acetate has found applications in various scientific fields:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex chemical compounds.

  • Biology: : The compound has been studied for its potential biological activities, including antimicrobial properties.

  • Medicine: : Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.

  • Industry: : It is utilized in the manufacturing of herbicides and other agrochemicals.

Mechanism of Action

The mechanism by which 2-[(2,4-Dichlorophenyl)methylazaniumyl]acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

2-[(2,4-Dichlorophenyl)methylazaniumyl]acetate is unique in its structure and properties compared to other similar compounds. Some of the similar compounds include:

  • 2,4-Dichlorophenol: : A related compound with similar dichlorophenyl group.

  • 2,4-Dichlorophenoxyacetic acid: : Another related compound used as a herbicide.

  • Dichlorophenols: : A group of compounds with varying positions of chlorine atoms on the phenol ring.

These compounds share similarities in their chemical structure but differ in their functional groups and applications.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylazaniumyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-7-2-1-6(8(11)3-7)4-12-5-9(13)14/h1-3,12H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMRCGLFNFEBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C[NH2+]CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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